5-sec-Butyl-4-hydroxyisophthalic acid
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Overview
Description
5-sec-Butyl-4-hydroxyisophthalic acid is an organic compound with the molecular formula C12H14O5 It is a derivative of isophthalic acid, featuring a hydroxyl group and a sec-butyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sec-Butyl-4-hydroxyisophthalic acid typically involves the functionalization of isophthalic acid derivatives. One common method is the Friedel-Crafts alkylation of isophthalic acid with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-sec-Butyl-4-hydroxyisophthalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 5-sec-Butyl-4-oxoisophthalic acid.
Reduction: Reduction of the carboxylic acid groups can produce 5-sec-Butyl-4-hydroxybenzyl alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the electrophile used.
Scientific Research Applications
5-sec-Butyl-4-hydroxyisophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 5-sec-Butyl-4-hydroxyisophthalic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The sec-butyl group provides hydrophobic interactions, affecting the compound’s solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: Lacks the sec-butyl and hydroxyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
Terephthalic Acid: Similar structure but with carboxylic acid groups in the para position, leading to different chemical properties and applications.
Phthalic Acid: Has carboxylic acid groups in the ortho position, resulting in distinct reactivity and uses
Uniqueness
5-sec-Butyl-4-hydroxyisophthalic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both a hydroxyl group and a sec-butyl group allows for diverse chemical modifications and applications, distinguishing it from other isophthalic acid derivatives .
Properties
IUPAC Name |
5-butan-2-yl-4-hydroxybenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARVKBAXSLIOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)C(=O)O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402521 |
Source
|
Record name | 5-sec-Butyl-4-hydroxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13253-09-3 |
Source
|
Record name | 5-sec-Butyl-4-hydroxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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